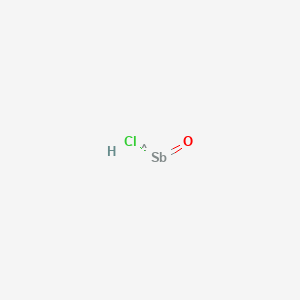
Antimony oxychloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Antimony oxychloride can be synthesized through the hydrolysis of concentrated solutions of antimony trichloride in water or hydrochloric acid. The reaction conditions must be carefully controlled to prevent the formation of other chloride oxides, such as Sb4O5Cl2 . Industrial production methods typically involve the controlled hydrolysis of antimony trichloride to ensure the purity and yield of the desired product .
化学反応の分析
Antimony oxychloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form antimony pentoxide (Sb2O5).
Reduction: It can be reduced to elemental antimony (Sb).
Substitution: It can react with other halides to form different antimony halides.
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents like hydrogen or carbon for reduction. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
Flame Retardancy
Antimony oxychloride is primarily recognized for its role as a flame retardant in polymer formulations, especially in soft polyvinyl chloride (PVC) and polyethylene (PE). Its effectiveness is enhanced when used in conjunction with halogenated compounds, where it acts synergistically to inhibit combustion processes.
Case Study: Industrial Use
In a study focusing on the preparation of this compound as a fireproof material, researchers reported a high yield (up to 99%) through hydrothermal synthesis methods. This process not only produced high-purity crystals but also demonstrated the feasibility of recycling hydrochloric acid, a byproduct of the reaction .
Catalysis
This compound serves as an effective catalyst in various chemical reactions. Its unique properties allow it to facilitate processes in the production of textiles , ceramics , and pigments .
Applications in Chemical Reactions
- In textile manufacturing, antimony compounds are employed to stabilize dyes and enhance color retention during processing.
- This compound is also utilized in producing certain types of ceramics where it aids in controlling the thermal properties of the final product .
Environmental Impact and Wastewater Treatment
Recent investigations have highlighted the presence of antimony compounds in wastewater from textile facilities, prompting studies on their environmental impact and remediation strategies. Specifically, this compound has been identified as a contaminant linked to polyester production processes .
Improvement Plans
- Companies like Tesco have initiated plans to improve wastewater treatment technologies to reduce antimony discharge, emphasizing the need for sustainable practices within industries that utilize this compound .
Medical Applications
Antimony compounds, including this compound, have historical significance in medicine. They are primarily used for treating diseases such as leishmaniasis and schistosomiasis due to their ability to inhibit specific parasitic enzymes . While antimony trioxide is more commonly used, the potential for this compound in pharmaceutical applications remains an area of interest.
Summary of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Flame Retardants | Used in PVC and PE for fire safety | High efficacy when combined with halogens |
| Catalysis | Facilitates reactions in textiles, ceramics, and pigments | Enhances production efficiency |
| Environmental Impact | Presence in wastewater from textile production | Drives improvements in wastewater treatment |
| Medical Uses | Treatment for leishmaniasis and schistosomiasis | Effective against specific parasitic infections |
作用機序
The mechanism of action of stibine, chlorooxo- involves its interaction with various molecular targets and pathways. It can act as a Lewis acid, forming adducts with Lewis bases. This interaction can lead to the activation of certain chemical reactions, making it a valuable reagent in synthetic chemistry . The specific molecular targets and pathways involved depend on the particular application and the conditions under which the compound is used .
類似化合物との比較
Antimony oxychloride can be compared with other similar compounds, such as:
Phosphine oxides: These compounds have similar applications but differ in their chemical properties and reactivity.
Arsine oxides: Like stibine oxides, arsine oxides are used in various chemical reactions but have different reactivity profiles.
Bismuthine oxides: These compounds are also used in synthetic chemistry but have unique properties that distinguish them from stibine oxides.
The uniqueness of stibine, chlorooxo- lies in its specific reactivity and the ability to form stable adducts with Lewis bases, making it a valuable reagent in various chemical processes .
特性
CAS番号 |
7791-08-4 |
|---|---|
分子式 |
ClHOSb |
分子量 |
174.22 g/mol |
InChI |
InChI=1S/ClH.O.Sb/h1H;; |
InChIキー |
PDWVXNLUDMQFCH-UHFFFAOYSA-N |
SMILES |
O=[Sb].Cl |
正規SMILES |
O=[Sb].Cl |
Key on ui other cas no. |
7791-08-4 |
同義語 |
SbOCl, Antimony chloride oxide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















